5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at the 3-, 5-, and 6-positions. The 6-methyl group may influence conformational rigidity and lipophilicity.
Properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O/c1-13-12-24-20(16(11-22-24)14-6-4-3-5-7-14)23-19(13)15-8-9-18(25-2)17(21)10-15/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAKRWMTYUTCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C3=CC=CC=C3)N=C1C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818172 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate hydrazines with β-diketones or β-ketoesters, followed by cyclization reactions . One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Common in aromatic systems, substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides or amines.
Scientific Research Applications
5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can trigger a cascade of cellular events, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
*Hypothesized based on structural similarities to compounds with confirmed activities.
Key Findings from Comparative Analysis
Role of Fluorine :
- The target compound’s 3-fluoro group on the 5-phenyl ring may enhance binding affinity to kinase targets (e.g., MAPKAP-K2 or TRK) by forming halogen bonds, as seen in other fluorinated derivatives .
- In contrast, 18F-labeled pyrazolo[1,5-a]pyrimidines prioritize fluorine for radiotracer applications rather than therapeutic activity .
Methoxy Group Positioning :
- The 4-methoxy group in the target compound’s 5-phenyl substituent likely improves solubility compared to the 2-methoxy analog in anti-arthritic derivatives . Ortho-substituted methoxy groups may induce steric hindrance, reducing efficacy in some contexts.
Antifungal Activity :
- Compound 3c (5-(2-hydroxy-4-methoxyphenyl)-6-(4-methylphenyl)) shows antifungal activity, suggesting that hydroxy and methoxy groups at specific positions enhance interactions with fungal enzymes. The target compound’s 3-fluoro-4-methoxy substitution could offer similar or superior activity due to increased electronegativity .
Kinase Inhibition :
- Derivatives like (S)-44 and TRK inhibitors demonstrate that substitutions at the 3- and 5-positions are critical for kinase selectivity. The target compound’s 3-phenyl and 5-(3-fluoro-4-methoxyphenyl) groups may favor binding to a distinct kinase pocket, warranting further in vitro testing .
Impact of Methyl at Position 6 :
- The 6-methyl group in the target compound could reduce metabolic degradation, as seen in analogs where methyl groups improve pharmacokinetic profiles .
Biological Activity
5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
- Molecular Formula : C15H11FN4O
- Molecular Weight : 282.27 g/mol
- CAS Number : 861210-18-6
Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, exhibit a variety of biological activities through several mechanisms:
- Inhibition of Kinases : Compounds in this class have been shown to inhibit key kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) .
- Induction of Apoptosis : Studies demonstrate that these compounds can induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression .
- Anti-inflammatory Activity : Some derivatives have shown promise in modulating inflammatory pathways, which can be beneficial in treating diseases with an inflammatory component .
Anticancer Efficacy
The anticancer properties of this compound have been evaluated against various cancer cell lines. The following table summarizes key findings from recent studies:
Study on MCF-7 Cells
In a study focusing on MCF-7 cells, the compound demonstrated significant inhibition of tumor growth and induced apoptosis through the activation of caspase pathways. The results indicated a marked decrease in cell viability at concentrations as low as 0.3 µM, suggesting high potency against breast cancer cells .
Study on HepG2 Cells
Another investigation assessed the effects on HepG2 cells, where the compound exhibited an IC50 value of 7.60 µM. The study highlighted its ability to induce cell cycle arrest and apoptosis, confirming its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the key considerations in designing synthetic routes for 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine?
- Methodological Answer : Synthetic design should prioritize reaction efficiency, regioselectivity, and scalability. For pyrazolo[1,5-a]pyrimidine derivatives, condensation reactions between aminopyrazoles and β-diketones or chalcone analogs are common. For example, refluxing precursors in polar solvents (e.g., pyridine) for 5–6 hours under inert atmospheres can yield intermediates, followed by purification via recrystallization (e.g., ethanol or dioxane) . Computational tools like quantum chemical reaction path searches can predict optimal conditions (e.g., solvent, temperature) to minimize trial-and-error experimentation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, particularly to resolve substituent effects on aromatic protons and fluorine atoms. IR spectroscopy identifies functional groups (e.g., C=O, C≡N), while high-resolution mass spectrometry (HRMS) validates molecular formulas. For example, pyrazolo[1,5-a]pyrimidine derivatives in were characterized using melting points, IR (C≡N stretch at ~2200 cm⁻¹), and NMR (δ 6.8–8.2 ppm for aromatic protons) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and reaction energetics to identify low-energy pathways. For instance, ICReDD’s approach combines reaction path searches with experimental feedback loops to refine conditions (e.g., solvent polarity, catalyst selection) . Machine learning can analyze historical reaction data to predict regioselectivity in heterocyclic ring formation, reducing optimization time by >50% .
Q. How should researchers address contradictions in reaction yields reported across studies?
- Methodological Answer : Discrepancies in yields (e.g., 62% vs. 70% in ) often arise from variations in solvent purity, temperature control, or purification methods. Statistical analysis (e.g., ANOVA) can isolate critical factors. For example, a Plackett-Burman design may reveal that reflux time and solvent choice account for 80% of yield variability . Replicating reactions under standardized conditions (e.g., degassed solvents, controlled humidity) minimizes external variables .
Q. What statistical methods are effective for process optimization in pyrazolo[1,5-a]pyrimidine synthesis?
- Methodological Answer : Design of Experiments (DoE) methodologies, such as central composite design or Taguchi arrays, systematically vary parameters (e.g., temperature, molar ratios) to identify optimal conditions. For example, a 3³ factorial design could optimize molar ratios of aminopyrazole, fluorophenyl intermediates, and catalysts to maximize yield while minimizing byproducts . Response surface models (RSM) further refine non-linear relationships between variables .
Q. What reactor design considerations are critical for scaling up synthesis?
- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic or air-sensitive reactions. Membrane reactors (e.g., ceramic-supported catalysts) improve separation efficiency in multi-step syntheses . Computational fluid dynamics (CFD) simulations predict mixing efficiency and residence time distributions, ensuring scalability from milligram to gram scales .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer : Develop HPLC/LC-MS methods with internal standards (e.g., deuterated analogs) to account for matrix effects. For example, ’s assay protocol uses ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for pyrimidine derivatives . Method validation should follow ICH guidelines, assessing linearity (R² > 0.995), precision (RSD < 2%), and recovery rates (90–110%) .
Q. What strategies assess the environmental impact of synthetic byproducts?
- Methodological Answer : Green chemistry metrics (e.g., E-factor, atom economy) evaluate waste generation. For halogenated byproducts (common in fluorophenyl derivatives), assess persistence via OECD 301 biodegradation tests. Computational toxicity prediction tools (e.g., ECOSAR) model aquatic toxicity of intermediates . Lifecycle analysis (LCA) quantifies energy use and emissions across synthesis, purification, and disposal stages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
